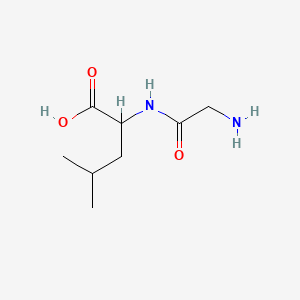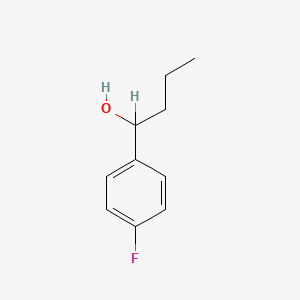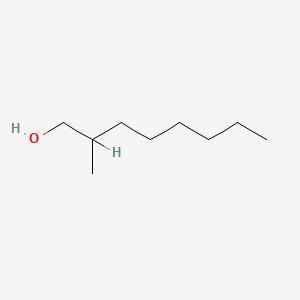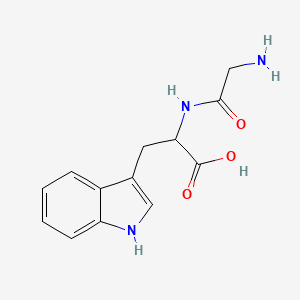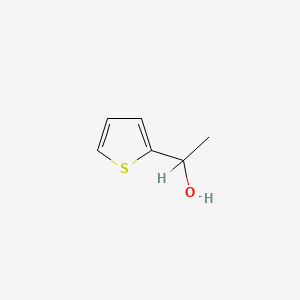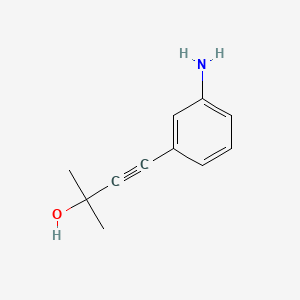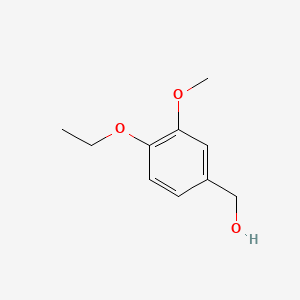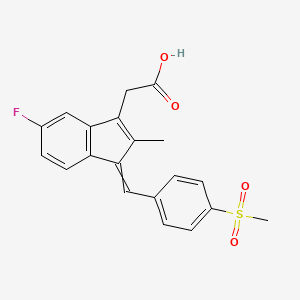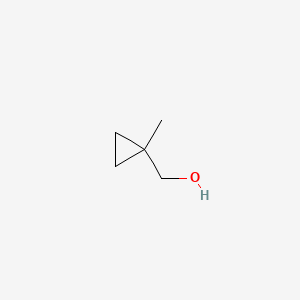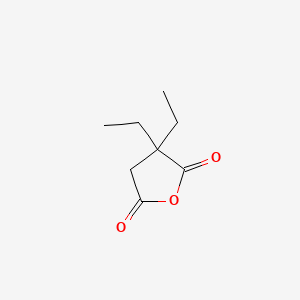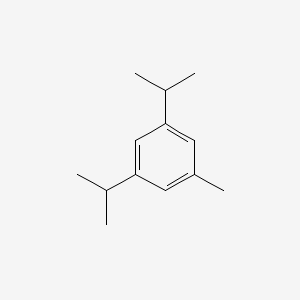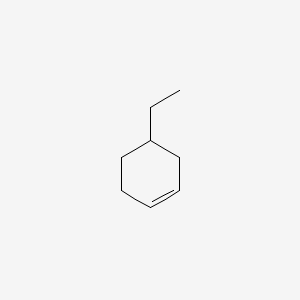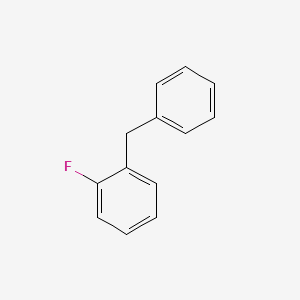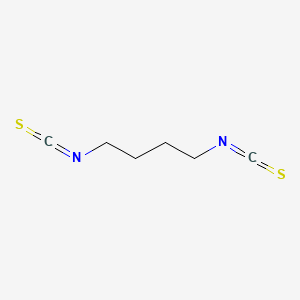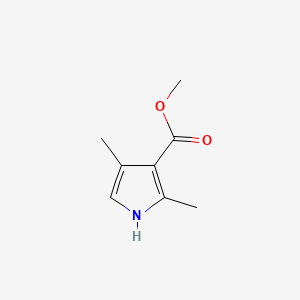
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Descripción general
Descripción
“Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 52459-90-2 . It has a molecular weight of 153.18 . The IUPAC name for this compound is methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate” is 1S/C8H11NO2/c1-5-4-9-6(2)7(5)8(10)11-3/h4,9H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate” is a solid at room temperature . .Aplicaciones Científicas De Investigación
- Pyrrole derivatives are known to be biologically active and are used in various medicinal applications .
- They are used in the synthesis of antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial drugs and many more .
- The outcomes obtained also vary, but generally, these compounds have shown significant biological activity .
- Pyrrole derivatives are used in the synthesis of organic materials .
- The methods of application or experimental procedures involve various synthetic routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- The outcomes obtained vary depending on the specific material being synthesized .
- Pyrrole derivatives are found in many natural products .
- The outcomes obtained vary depending on the specific natural product being studied .
- Pyrrole derivatives are used in the synthesis of bioactive molecules .
- The methods of application or experimental procedures involve various synthetic routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- The outcomes obtained vary depending on the specific bioactive molecule being synthesized .
Pharmaceuticals
Organic Materials
Natural Products
Bioactive Molecules
- Pyrrole and pyrrolidine analogs are used as antimicrobial and antitubercular agents .
- The methods of application or experimental procedures involve various synthetic routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- The outcomes obtained vary depending on the specific antimicrobial or antitubercular agent being synthesized .
- Pyrrole derivatives are used in the synthesis of antidiabetic agents .
- The methods of application or experimental procedures involve various synthetic routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- The outcomes obtained vary depending on the specific antidiabetic agent being synthesized .
Antimicrobial and Antitubercular Agents
Antidiabetic Agents
- Pyrrole derivatives are used in the synthesis of various organic compounds .
- The methods of application or experimental procedures involve various synthetic routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- The outcomes obtained vary depending on the specific organic compound being synthesized .
- Pyrrole derivatives have strong coordinating ability toward different metal ions .
- The methods of application or experimental procedures involve various synthetic routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- The outcomes obtained vary depending on the specific coordination compound being synthesized .
Synthesis of Organic Compounds
Coordination Chemistry
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-4-9-6(2)7(5)8(10)11-3/h4,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRAMBVKRHNQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200454 | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | |
CAS RN |
52459-90-2 | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052459902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



